molecular formula C15H10Cl3NO2 B588668 N-[2-(Trichloroacetyl)phenyl]benzamide CAS No. 146774-73-4

N-[2-(Trichloroacetyl)phenyl]benzamide

Cat. No.: B588668
CAS No.: 146774-73-4
M. Wt: 342.6
InChI Key: UKERCASZFZVJOA-UHFFFAOYSA-N
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Description

N-[2-(Trichloroacetyl)phenyl]benzamide is a benzamide derivative characterized by a trichloroacetyl (-COCCl₃) substituent at the ortho position of the phenyl ring attached to the benzamide nitrogen. The trichloroacetyl group is electron-withdrawing, likely influencing reactivity, solubility, and biological activity. Such compounds are often explored for pharmaceutical, agrochemical, or catalytic applications due to their tunable electronic and steric profiles .

Properties

CAS No.

146774-73-4

Molecular Formula

C15H10Cl3NO2

Molecular Weight

342.6

IUPAC Name

N-[2-(2,2,2-trichloroacetyl)phenyl]benzamide

InChI

InChI=1S/C15H10Cl3NO2/c16-15(17,18)13(20)11-8-4-5-9-12(11)19-14(21)10-6-2-1-3-7-10/h1-9H,(H,19,21)

InChI Key

UKERCASZFZVJOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(Cl)(Cl)Cl

Synonyms

Benzamide, N-[2-(trichloroacetyl)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Substituent Bioactivity/Application Key Feature Reference
N-(2,2,2-Trichloro-1-phenylethyl)benzamide -CH₂CCl₃ Agrochemical intermediate High lipophilicity
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide -CF₃ Kinase inhibition Metabolic stability
N-Benzimidazol-1-yl methyl-benzamide Benzimidazole-methyl Anti-inflammatory (45% edema reduction) COX-2 modulation
2-Azetidinone-Benzamide Hybrids β-Lactam ring Anticancer (60% MCF7 inhibition) Rigid scaffold
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide -COCH₂Cl, -OH Synthetic intermediate Improved solubility

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